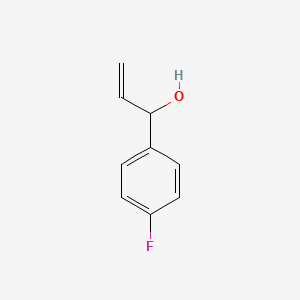

1-(4-Fluorophenyl)prop-2-en-1-ol

Description

BenchChem offers high-quality 1-(4-Fluorophenyl)prop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)prop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

1-(4-fluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |

InChI Key |

MBYIIBJTIKVPGF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Fluorophenyl)prop-2-en-1-ol: Structural Architecture and Synthetic Utility in Medicinal Chemistry

Topic: 1-(4-Fluorophenyl)prop-2-en-1-ol: Chemical Properties, Synthesis, and Structural Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

1-(4-Fluorophenyl)prop-2-en-1-ol (CAS: 5724-03-8) is a versatile allylic alcohol intermediate widely utilized in the synthesis of pharmaceutical agents. Characterized by the presence of a 4-fluorophenyl moiety and a reactive vinyl group, this compound serves as a critical scaffold for introducing chirality and metabolic stability into drug candidates. Its structural features allow for diverse transformations, including Johnson-Claisen rearrangements, enantioselective oxidations, and transition-metal-catalyzed cross-couplings. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound combines the electronic modulation of a para-fluorine substituent with the versatile reactivity of an allylic alcohol.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 1-(4-Fluorophenyl)prop-2-en-1-ol |

| Common Synonyms | |

| CAS Number | 5724-03-8 |

| Molecular Formula | C |

| Molecular Weight | 152.17 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~235 °C (Predicted at 760 mmHg) |

| Density | ~1.1 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Chirality | Contains one stereocenter (C1); exists as (R)- and (S)-enantiomers |

Molecular Architecture & Electronic Properties

The reactivity of 1-(4-Fluorophenyl)prop-2-en-1-ol is governed by two primary electronic features:

-

The 4-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+M). In the context of the benzyl alcohol, this modulation affects the acidity of the hydroxyl proton and the stability of carbocation intermediates generated at the benzylic position.

-

The Allylic System: The vinyl group adjacent to the hydroxyl center activates the molecule for rearrangement reactions (e.g., Claisen) and serves as a handle for further functionalization (e.g., olefin metathesis, epoxidation).

Visualization: Structural Features & Pharmacophore

Figure 1: Pharmacophore and reactivity mapping of 1-(4-Fluorophenyl)prop-2-en-1-ol.[1]

Synthetic Pathways[1][5][7][11][12]

Synthesis is typically approached via two primary routes: nucleophilic addition for racemic material and biocatalytic reduction for enantiopure forms.

Route A: Grignard Addition (Racemic)

The most direct synthesis involves the addition of vinylmagnesium bromide to 4-fluorobenzaldehyde. This reaction is robust and scalable.

Protocol 1: Synthesis via Grignard Reagent

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF.

-

Conditions: Inert atmosphere (N

or Ar), 0°C to Room Temperature.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve 4-fluorobenzaldehyde (12.4 g, 100 mmol) in anhydrous THF (100 mL) and cool to 0°C in an ice bath.

-

Addition: Add vinylmagnesium bromide solution (120 mL, 120 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C.

-

Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.

-

Quench: Cool to 0°C and quench carefully with saturated aqueous NH

Cl (50 mL). -

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Purify crude oil via flash column chromatography (SiO

, 10-20% EtOAc in Hexane) to yield the pure alcohol.

Route B: Enantioselective Biocatalytic Reduction

For medicinal chemistry applications requiring high enantiomeric excess (ee), the reduction of the corresponding ketone is preferred.

Reaction: 1-(4-Fluorophenyl)prop-2-en-1-one + NADH + KRED (Ketoreductase)

Visualization: Synthetic Workflow

Figure 2: Grignard synthesis pathway for the racemic alcohol.

Reactivity & Functionalization[7]

This compound serves as a "divergent intermediate." Its bifunctionality allows access to complex scaffolds.

Oxidation to Enone

Oxidation with reagents like MnO

Johnson-Claisen Rearrangement

Heating with triethyl orthoacetate in the presence of a weak acid (e.g., propionic acid) triggers a [3,3]-sigmatropic rearrangement, extending the carbon chain to form

Asymmetric Epoxidation

The allylic double bond can undergo Sharpless asymmetric epoxidation (if using the allylic alcohol directly, though steric bulk of the aryl group may require optimization) or VO(acac)

Visualization: Reaction Map

Figure 3: Divergent reactivity profile of the target alcohol.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 4-fluorophenyl group is a classic bioisostere for the phenyl group. The fluorine atom blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the metabolic half-life of the drug.

Precursor to Aprepitant Intermediates

While Aprepitant itself contains a bis(trifluoromethyl)phenyl group, 1-(4-fluorophenyl)prop-2-en-1-ol and its derivatives are structurally homologous to intermediates used in the synthesis of Neurokinin-1 (NK1) receptor antagonists. The allylic alcohol moiety allows for the introduction of the morpholine core found in this class of antiemetics.

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols:

-

Always manipulate in a fume hood to avoid inhalation of vapors.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the alkene or alcohol.

References

-

PubChem. 1-(4-Fluorophenyl)prop-2-en-1-one (Ketone Analog & Related Structures). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General Procedures for Vinyl Grignard Additions. Org.[6][4][7] Synth. Coll. Vol. 6, p. 1033. Available at: [Link]

Sources

- 1. 1-(4-Fluorophenyl)prop-2-en-1-one | 51594-59-3 [sigmaaldrich.com]

- 2. angenechemical.com [angenechemical.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. chempoint.com [chempoint.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Introduction: Navigating the Landscape of Fluorinated Phenylpropanoids

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-propen-1-ol and its Analogs for Researchers, Scientists, and Drug Development Professionals

The core structure, a phenyl ring attached to a three-carbon chain with an alcohol functional group, is a versatile building block. The presence and position of unsaturation (a double or triple bond) and the chirality of the alcohol are critical determinants of the molecule's biological activity and synthetic utility. This guide will explore the nuances of these structural variations, offering insights into their respective roles in the development of novel therapeutics.

Physicochemical Properties and Characterization

The precise physicochemical properties of 1-(4-fluorophenyl)-2-propen-1-ol are not extensively documented. However, by examining its close analogs, we can infer its likely characteristics. The data presented below is a compilation from related compounds, providing a valuable reference for experimental design.

| Property | Value (for related compounds) | Source / Notes |

| Molecular Formula | C9H9FO | For 1-(4-fluorophenyl)-2-propen-1-ol |

| Molecular Weight | 152.17 g/mol | For 1-(4-fluorophenyl)-2-propen-1-ol |

| CAS Number | Not readily available | For 1-(4-fluorophenyl)-2-propen-1-ol |

| Appearance | Likely a colorless to pale-yellow oil or solid | Based on similar short-chain alcohols and propenones. |

| Boiling Point | 61 °C @ 1 mmHg | For the isomer 2-(4-Fluorophenyl)-2-propanol.[1] |

| Density | ~1.1 g/cm³ (Predicted) | For the isomer 2-(4-Fluorophenyl)-2-propanol.[1] |

Spectroscopic Characterization: The characterization of 1-(4-fluorophenyl)-2-propen-1-ol would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the carbinol proton (adjacent to the hydroxyl group), the aromatic protons (showing splitting patterns indicative of para-substitution), and the hydroxyl proton.

-

¹³C NMR would display signals for the olefinic carbons, the carbon bearing the hydroxyl group, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

-

¹⁹F NMR would exhibit a singlet, confirming the presence of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. A peak around 1640-1680 cm⁻¹ would correspond to the C=C double bond stretch.

-

Mass Spectrometry (MS): The molecular ion peak would be observed at m/z 152.17, with fragmentation patterns corresponding to the loss of water and other characteristic fragments.

Synthesis and Methodologies

The synthesis of 1-(4-fluorophenyl)-2-propen-1-ol can be approached through several established synthetic routes. A common and effective method is the reduction of the corresponding ketone, 1-(4-fluorophenyl)prop-2-en-1-one.

Protocol: Reduction of 1-(4-Fluorophenyl)prop-2-en-1-one

This protocol outlines a general procedure for the reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol.

Materials:

-

1-(4-Fluorophenyl)prop-2-en-1-one (CAS: 51594-59-3)[3]

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure 1-(4-fluorophenyl)-2-propen-1-ol.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the carbon-carbon double bond, making it ideal for this transformation.

-

Low-Temperature Reaction: The reaction is carried out at 0 °C to control the rate of reaction and minimize potential side reactions.

-

Quenching: The addition of ammonium chloride neutralizes any remaining reducing agent and facilitates the workup.

Asymmetric Synthesis

For applications in drug development, enantiomerically pure compounds are often required. The asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)prop-2-en-1-one, can be achieved using chiral catalysts. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which provides high enantioselectivity.[4]

Workflow for Asymmetric Synthesis:

Sources

Technical Monograph: Synthesis and Structural Elucidation of 1-(4-Fluorophenyl)prop-2-en-1-ol

Executive Summary

This guide details the synthesis and rigorous identification of 1-(4-fluorophenyl)prop-2-en-1-ol , a critical allylic alcohol intermediate used in the development of fluorinated bioactive scaffolds. The presence of the allylic hydroxyl group allows for subsequent transformations such as Grubbs metathesis, Claisen rearrangements, or oxidation to enones.

The core challenge in this protocol is not the synthesis itself, but the prevention of acid-catalyzed dehydration during workup (leading to the styrene impurity) and the accurate interpretation of the vinyl spin system in NMR spectroscopy, which is complicated by the fluorine-proton coupling in the aromatic region.

Mechanistic Principles

The reaction proceeds via a nucleophilic addition of the vinyl carbanion (from the Grignard reagent) to the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

Reaction Pathway

The mechanism is often rationalized through a 6-membered cyclic transition state (in non-coordinating solvents) or a direct nucleophilic attack (in coordinating solvents like THF).

Figure 1: Reaction pathway and critical dehydration risk node.

Experimental Protocol

Safety Note: Vinylmagnesium bromide is air/moisture sensitive. 4-Fluorobenzaldehyde is a skin irritant. Perform all steps under an inert atmosphere (

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Critical Parameter |

| 4-Fluorobenzaldehyde | 1.0 | Substrate | Must be free of benzoic acid (purify if old). |

| Vinylmagnesium Bromide | 1.2 | Reagent | 1.0M in THF preferred. Titrate if bottle is old. |

| THF (Anhydrous) | Solvent | Medium | Water content <50 ppm to prevent quenching. |

| Sat. | Excess | Quench | Buffers pH ~5-6 to minimize dehydration. |

Step-by-Step Methodology

-

System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Cool under a stream of Argon.

-

Substrate Solvation: Charge the RBF with 4-fluorobenzaldehyde (1.0 equiv) and anhydrous THF (0.5 M concentration relative to aldehyde). Cool to 0°C (ice bath).

-

Expert Insight: Lower temperatures (-78°C) are unnecessary for this specific aldehyde; 0°C balances reactivity and selectivity.

-

-

Grignard Addition: Transfer VinylMgBr (1.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes.

-

Observation: Solution will turn slightly yellow/turbid. A violent exotherm indicates too fast addition.

-

-

Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: TLC (20% EtOAc/Hexanes). Aldehyde (

) should disappear; Product (

-

-

Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous

.-

Why? Using HCl or strong acid here will instantly dehydrate the allylic alcohol to the styrene derivative.

-

-

Workup: Extract with Et

O (3x). Wash combined organics with brine. Dry over MgSO-

Caution: Allylic alcohols are thermally sensitive. Do not overheat the rotavap bath.

-

Structural Elucidation (Product Identification)

This is the core requirement. The product is identified by the unique splitting of the vinyl group and the para-substituted fluorine ring.

H NMR Spectroscopy (CDCl , 400 MHz)

The vinyl group forms an AMX or ABC spin system depending on the field strength, interacting with the chiral center at the benzylic position.

| Position | Multiplicity | Assignment | ||

| Aromatic | 7.30 – 7.36 | Multiplet (dd-like) | Ortho to alkyl group | |

| Aromatic | 7.00 – 7.06 | Triplet (t-like) | Ortho to Fluorine | |

| Vinyl (Internal) | 5.98 – 6.08 | ddd | ||

| Benzylic | 5.18 – 5.22 | Doublet (or d-t) | ||

| Vinyl (Terminal) | 5.30 – 5.38 | Doublet of doublets | ||

| Vinyl (Terminal) | 5.15 – 5.20 | Doublet of doublets | ||

| Hydroxyl | ~2.20 | Broad Singlet | N/A |

Key Diagnostic Features:

-

The "Roofing" Effect: The aromatic region will not show clean doublets. The fluorine atom splits the signal, and the strong coupling often creates a "roofing" effect where the inner lines of the multiplets are taller than the outer lines.

-

Vinyl Pattern: Look for the "ddd" at ~6.0 ppm. This connects the benzylic proton to the terminal alkene protons.

C NMR & F NMR

-

F NMR: A single signal at

-

Purity Check: If you see a second peak at -118 ppm, it indicates the dehydrated styrene impurity.

-

-

C NMR:

-

C-F Carbon: ~162 ppm (Doublet,

Hz). -

Benzylic C-OH: ~74 ppm.

-

Vinyl CH: ~140 ppm.

-

Vinyl CH

: ~115 ppm.

-

Mass Spectrometry (EI/ESI)

-

Molecular Ion:

152.1 [M] -

Base Peak: Often

135 [M - OH] -

Note: Allylic alcohols dehydrate easily in the MS source. Do not mistake the [M-18] peak for the molecular ion of the impurity.

Impurity Profiling & Troubleshooting

Common Impurities

-

1-Fluoro-4-vinylbenzene (Styrene Derivative):

-

Origin: Acidic workup or high heat during distillation.

-

ID: Loss of -OH stretch in IR; appearance of quartet at 6.7 ppm in

H NMR.

-

-

Wurtz Coupling (1,3-Butadiene):

-

Origin: Homocoupling of vinyl Grignard.[3]

-

ID: Gaseous/Volatile. Usually removed during concentration.

-

-

4-Fluorobenzyl alcohol:

-

Origin: Beta-hydride elimination/reduction if Grignard is old or sterically hindered (rare with vinyl Grignard).

-

Troubleshooting Logic

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

-

PubChem. Compound Summary: 1-(4-Fluorophenyl)ethanol (Analogous spectral data).[4] National Library of Medicine. [Link]

-

Organic Chemistry Portal. Grignard Reaction: Mechanism and Protocols.[Link]

-

Reich, H. J. WinPLT NMR Data: Chemical Shifts of Allylic Alcohols. University of Wisconsin-Madison. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Selective 1,2-Reduction of 1-(4-fluorophenyl)prop-2-en-1-one to 1-(4-fluorophenyl)prop-2-en-1-ol

Abstract

This document provides a comprehensive guide to the selective 1,2-reduction of the α,β-unsaturated ketone, 1-(4-fluorophenyl)prop-2-en-1-one, to its corresponding allylic alcohol, 1-(4-fluorophenyl)prop-2-en-1-ol. Chiral allylic alcohols are crucial building blocks in the synthesis of numerous pharmaceutical compounds and natural products.[1][2] This application note details the theoretical basis, experimental protocols, and mechanistic considerations for achieving high selectivity and yield in this transformation, with a primary focus on the Luche reduction. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Synthetic Challenge of Selective Enone Reduction

The reduction of α,β-unsaturated ketones presents a fundamental challenge in organic synthesis due to the presence of two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the alkene. Non-selective reducing agents can lead to a mixture of products arising from 1,2-addition (yielding the desired allylic alcohol) and 1,4-conjugate addition (yielding the saturated ketone).

The ability to selectively target the carbonyl group is paramount for accessing valuable allylic alcohol intermediates. These motifs are prevalent in a wide array of biologically active molecules. This guide focuses on robust and field-proven methodologies to achieve this selectivity for 1-(4-fluorophenyl)prop-2-en-1-one.

The Luche Reduction: A Chemoselective Approach

The Luche reduction is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[3][4] This reaction utilizes a combination of sodium borohydride (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent, typically methanol.[3][5]

Mechanistic Rationale for Selectivity

The remarkable selectivity of the Luche reduction can be explained by the Hard-Soft Acid-Base (HSAB) theory.[3]

-

Hardening the Hydride: Sodium borohydride alone is a relatively soft nucleophile, which can lead to a mixture of 1,2- and 1,4-addition products.[6] In the presence of methanol and CeCl₃, the borohydride reagent is transformed in situ into various sodium methoxyborohydrides, such as NaHnB(OMe)₄-n.[6][7] These alkoxyborohydrides are considered "harder" reducing agents.

-

Activating the Carbonyl: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it a "harder" electrophile.[3][6] This activation also makes the proton of the coordinated alcohol solvent more acidic, facilitating its interaction with the carbonyl oxygen.[4]

The preferential reaction between the "hard" alkoxyborohydride and the "hardened" carbonyl electrophile drives the reaction towards selective 1,2-addition, effectively suppressing the competing 1,4-conjugate addition pathway.[3]

Asymmetric Reduction Strategies

While the Luche reduction provides excellent chemoselectivity, it does not induce enantioselectivity in the reduction of prochiral ketones like 1-(4-fluorophenyl)prop-2-en-1-one. For the synthesis of enantiomerically enriched allylic alcohols, several catalytic asymmetric methods are available.

-

Catalytic Asymmetric Transfer Hydrogenation: This method has emerged as a powerful tool for the asymmetric reduction of ketones to enantiomerically enriched secondary alcohols. Ruthenium(II) or rhodium(III) complexes with chiral ligands are commonly used catalysts.

-

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to achieve high enantioselectivity.[8]

-

Chiral N,N'-Dioxide-Metal Complexes: Chiral N,N'-dioxide-scandium(III) complexes have been shown to catalyze the enantioselective 1,2-reduction of enones with potassium borohydride, yielding optically active allylic alcohols in high yields and enantioselectivities.[1][9]

-

Copper Hydride Catalysis: Asymmetric copper hydride chemistry offers a powerful method for controlling chirality, affording allylic alcohols with high yields and enantiomeric excesses.[10]

The choice of asymmetric method will depend on the desired enantiomer, substrate scope, and experimental constraints.

Experimental Protocols

General Laboratory Procedures

-

All reactions should be conducted in a well-ventilated fume hood.

-

Anhydrous solvents should be used where specified.

-

Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.

-

Product purification should be performed using flash column chromatography.

Protocol 1: Luche Reduction of 1-(4-fluorophenyl)prop-2-en-1-one

This protocol describes the highly selective 1,2-reduction to the corresponding racemic allylic alcohol.

Materials:

-

1-(4-fluorophenyl)prop-2-en-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq).

-

Dissolve the mixture in methanol (sufficient to dissolve the starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0 eq) portion-wise to the stirred solution. Vigorous gas evolution will be observed.

-

Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 5-10 minutes.[6]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-fluorophenyl)prop-2-en-1-ol.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 1-(4-fluorophenyl)prop-2-en-1-one | [11] |

| Product | 1-(4-fluorophenyl)prop-2-en-1-ol | |

| Reducing Agent | NaBH₄/CeCl₃·7H₂O | [3] |

| Solvent | Methanol | [3] |

| Temperature | 0 °C | |

| Typical Yield | >95% | [12] |

| Selectivity | Exclusive 1,2-reduction | [5] |

Visualizing the Workflow

Luche Reduction Mechanism

Caption: Mechanism of the Luche Reduction.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Luche reduction.

Conclusion

The Luche reduction provides a reliable, efficient, and highly selective method for the 1,2-reduction of 1-(4-fluorophenyl)prop-2-en-1-one to the corresponding allylic alcohol. The operational simplicity and high yields make it an attractive choice for both academic and industrial laboratories. For applications requiring enantiomerically pure allylic alcohols, a range of well-established asymmetric reduction methodologies are available. The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers engaged in the synthesis of complex molecules where selective carbonyl reduction is a critical step.

References

-

Moser, R., Bošković, Ž. V., Crowe, C. S., & Lipshutz, B. H. (2010). CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 132(23), 7852–7853. [Link]

-

Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

-

Chem-Station. (2014, March 27). Luche Reduction. Chem-Station Int. Ed. [Link]

-

Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]

-

Wills, M., & Palmer, M. J. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2069. [Link]

-

Wikipedia. (2023, December 2). Enantioselective reduction of ketones. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

-

He, P., Liu, X., Zheng, H., Li, W., Lin, L., & Feng, X. (2012). Asymmetric 1,2-reduction of enones with potassium borohydride catalyzed by chiral N,N′-dioxide–scandium(III) complexes. Organic Letters, 14(19), 5134–5137. [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Zhang, Z., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology, 35, 1189–1195. [Link]

-

He, P., Liu, X., Zheng, H., Li, W., Lin, L., & Feng, X. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 14(19), 5134-5137. [Link]

-

Singh, V. K. (2013). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 3(7), 1634-1649. [Link]

-

American Chemical Society. (2026, February 9). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. ACS Publications. [Link]

-

Noyori, R., et al. (1996). Asymmetric Hydrogenation of Cyclic α,β-Unsaturated Ketones to Chiral Allylic Alcohols. Journal of the American Chemical Society, 118(11), 2521-2522. [Link]

-

Name-Reaction.com. (n.d.). Luche reduction. [Link]

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Al-Tel, T. H. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. Records of Natural Products, 12(2), 180-186. [Link]

-

PubMed. (2022, November 4). Theoretical Study on the Selective 1,2-Reduction of α,β-Unsaturated Ketones by Hydrogen Transfer Reaction on MgO(100). [Link]

-

Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The selective reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides. Journal of the American Chemical Society, 103(18), 5454-5459. [Link]

-

de Souza, M. C. B. V., et al. (1993). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Tetrahedron, 49(28), 6299-6308. [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)prop-2-yn-1-ol. [Link]

-

Chemistry Channel. (2020, February 29). Luche Reduction [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)prop-2-en-1-one. [Link]

-

PubChemLite. (n.d.). 1-(4-fluorophenyl)prop-2-en-1-one (C9H7FO). [Link]

-

Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Information. [Link]

-

Li, C., et al. (2019). Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions. Organic Chemistry Frontiers, 6(15), 2685-2689. [Link]

-

Dutkiewicz, G., et al. (2007). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4053. [Link]

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. [Link]

-

National Institutes of Health. (2016, March 11). Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. [Link]

-

ResearchGate. (n.d.). Selected transformations of the allylic substitution products. [Link]

-

Vaia. (n.d.). Draw the organic products formed when allylic alcohol A is treated with each reagent. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Luche reduction - Wikipedia [en.wikipedia.org]

- 4. name-reaction.com [name-reaction.com]

- 5. Luche Reduction | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Luche Reduction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N'-Dioxide-Scandium(III) Complexes [organic-chemistry.org]

- 10. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(4-Fluorophenyl)prop-2-en-1-one | C9H7FO | CID 11116223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

Application Notes and Protocols for 1-(4-Fluorophenyl)prop-2-en-1-ol: A Versatile Pharmaceutical Intermediate

Introduction: The Strategic Importance of Fluorinated Allyl Alcohols in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1] 1-(4-Fluorophenyl)prop-2-en-1-ol, a fluorinated allyl alcohol, represents a key pharmaceutical intermediate, offering a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its structural motifs, a fluorophenyl group and a reactive allyl alcohol, provide two key points for chemical modification, making it a valuable building block for the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-Fluorophenyl)prop-2-en-1-ol, with a focus on its utility in the development of novel antifungal and antidepressant agents. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 1-(4-Fluorophenyl)prop-2-en-1-ol is crucial for its effective use and characterization.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₉FO | - |

| Molecular Weight | 152.17 g/mol | - |

| Appearance | Colorless to pale yellow oil (Predicted) | Based on similar allyl alcohols. |

| Boiling Point | Not available | Expected to be higher than non-fluorinated analog. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH). | - |

| CAS Number | Not assigned | - |

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Chemical Shifts / Absorption Bands | Rationale |

| ¹H NMR | δ 7.3-7.5 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 5.9-6.1 (m, 1H, -CH=), 5.2-5.4 (m, 2H, =CH₂), 5.1-5.3 (m, 1H, -CH(OH)-), 2.0-2.5 (br s, 1H, -OH) | Aromatic protons will show characteristic splitting for a para-substituted ring. Vinylic protons will exhibit complex splitting patterns. The carbinol proton will be a multiplet, and the hydroxyl proton will be a broad singlet.[2] |

| ¹³C NMR | δ 161-164 (d, ¹JCF), 140-142, 138-140, 128-130 (d, ³JCF), 115-117 (d, ²JCF), 114-116, 73-75 | The carbon attached to fluorine will show a large coupling constant. Aromatic, vinylic, and carbinol carbons will appear in their characteristic regions.[2][3] |

| Infrared (IR) | 3200-3600 cm⁻¹ (O-H stretch, broad), 3000-3100 cm⁻¹ (C-H stretch, aromatic and vinylic), 1640-1680 cm⁻¹ (C=C stretch), 1220-1240 cm⁻¹ (C-F stretch), 1050-1150 cm⁻¹ (C-O stretch) | Characteristic absorption bands for the hydroxyl, aromatic, vinylic, C-F, and C-O functional groups are expected. |

| Mass Spectrometry (MS) | m/z 152 (M⁺), 133 (M⁺ - H₂O), 123 (M⁺ - C₂H₃), 109 (M⁺ - C₃H₄O) | The molecular ion peak is expected at 152. Common fragmentation patterns include loss of water, an ethyl group, and the propenol side chain. |

Synthesis of 1-(4-Fluorophenyl)prop-2-en-1-ol: A Two-Step Approach

The synthesis of 1-(4-Fluorophenyl)prop-2-en-1-ol is most effectively achieved through a two-step process, starting with the synthesis of the corresponding α,β-unsaturated ketone, followed by its selective reduction.

Step 1: Synthesis of 1-(4-Fluorophenyl)prop-2-en-1-one

The precursor, 1-(4-fluorophenyl)prop-2-en-1-one, can be synthesized via a Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and formaldehyde.[4][5]

Protocol: Claisen-Schmidt Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (1.0 eq) in ethanol (5-10 volumes). Cool the solution to 0-5 °C in an ice bath.

-

Base Addition: To the cooled solution, slowly add an aqueous solution of sodium hydroxide (1.2 eq, e.g., 10% w/v).

-

Formaldehyde Addition: While maintaining the temperature between 0-5 °C, add an aqueous solution of formaldehyde (1.1 eq, ~37%) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The product, 1-(4-fluorophenyl)prop-2-en-1-one, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Causality behind Experimental Choices:

-

Low Temperature: The reaction is performed at low temperature to control the aldol condensation and prevent side reactions, such as the Cannizzaro reaction of formaldehyde.

-

Base Catalyst: The sodium hydroxide acts as a catalyst to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the formaldehyde.

-

Excess Base: A slight excess of base ensures complete deprotonation and drives the reaction to completion.

Step 2: Selective 1,2-Reduction to 1-(4-Fluorophenyl)prop-2-en-1-ol

The reduction of α,β-unsaturated ketones can lead to two products: the 1,2-reduction product (allylic alcohol) or the 1,4-reduction product (saturated ketone). For the synthesis of 1-(4-Fluorophenyl)prop-2-en-1-ol, the selective 1,2-reduction is desired. The Luche reduction is an excellent method for achieving this high selectivity.[6][7][8][9][10]

Protocol: Luche Reduction

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) in methanol (10-20 volumes).

-

Cerium(III) Chloride Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq) to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Sodium Borohydride Addition: To the cooled and stirred solution, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically within 30-60 minutes).

-

Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1-(4-fluorophenyl)prop-2-en-1-ol can be purified by flash column chromatography on silica gel (eluent: hexane:ethyl acetate gradient).

Causality behind Experimental Choices:

-

Cerium(III) Chloride: The Lewis acidic cerium(III) chloride coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the "hard" nucleophilic attack of the hydride at the carbonyl carbon (1,2-addition).[10]

-

Methanol as Solvent: Methanol acts as a proton source for the work-up and also helps to generate a more reactive borohydride species in situ.

-

Sodium Borohydride: A mild and safe reducing agent, its selectivity is significantly enhanced by the presence of cerium(III) chloride.[11][12][13]

Caption: Synthetic workflow for 1-(4-Fluorophenyl)prop-2-en-1-ol.

Applications in Pharmaceutical Synthesis

1-(4-Fluorophenyl)prop-2-en-1-ol is a valuable intermediate for the synthesis of various pharmaceutical agents, particularly those requiring a fluorophenyl and a modifiable three-carbon chain.

Potential as a Precursor for Triazole Antifungal Agents

Triazole-based compounds are a major class of antifungal agents that act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[14][15][16] The structure of 1-(4-Fluorophenyl)prop-2-en-1-ol makes it an ideal starting material for the synthesis of novel triazole antifungals.

Proposed Synthetic Pathway:

A plausible synthetic route involves the epoxidation of the allyl alcohol followed by the nucleophilic opening of the epoxide ring with a triazole derivative.

Caption: Proposed synthesis of a triazole antifungal precursor.

Potential as a Building Block for Novel Antidepressants

The fluorophenylpropanol scaffold is a recurring motif in various centrally acting agents, including some antidepressants.[17] The presence of the fluorine atom can enhance blood-brain barrier penetration and metabolic stability. The allyl group in 1-(4-Fluorophenyl)prop-2-en-1-ol provides a handle for further structural modifications to explore structure-activity relationships for new antidepressant candidates.

Quality Control and Characterization

Rigorous quality control is essential to ensure the purity and identity of 1-(4-Fluorophenyl)prop-2-en-1-ol for its use in pharmaceutical synthesis.

Analytical Methods:

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity. A typical mobile phase is a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a suitable starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Conclusion

1-(4-Fluorophenyl)prop-2-en-1-ol is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward two-step synthesis and the presence of two reactive functional handles make it an attractive starting material for the construction of complex molecules with potential therapeutic applications. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

-

Luche, J. L. Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. J. Am. Chem. Soc.1978 , 100 (7), 2226–2227. [Link]

-

Moussa, Z. et al. Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis. Dalton Trans.2021 , 50(10), 3569-3575. [Link]

-

Al-Hadedi, A. A. M. et al. Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. Records of Natural Products2018 , 12(4), 405-410. [Link]

-

Chem-Station. Luche Reduction. [Link]

-

Lu, X-Y. et al. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Org. Chem. Front.2023 , 10, 1247-1253. [Link]

-

Patel, R. N. et al. Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one. Enzyme and Microbial Technology1993 , 15(12), 1014-1023. [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

Electronic Supplementary Information for a publication. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Wikipedia. Sodium borohydride. [Link]

-

ResearchGate. Chemical structures of some antidepressant drugs and synthesized compounds that carry aryloxy or alkoxy alkylamine main structure. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

PubChem. 1-(4-Fluorophenyl)prop-2-en-1-one. [Link]

-

National Center for Biotechnology Information. 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one. [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

National Center for Biotechnology Information. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

-

Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

-

Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

-

Ecochem. Kemira Sodium Borohydride NaBH4 An effective reducing agent. [Link]

-

National Center for Biotechnology Information. 1-(4-fluorophenyl)prop-2-en-1-one. [Link]

-

National Center for Biotechnology Information. (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Beilstein Journal of Organic Chemistry. Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

School of Pharmaceutical Sciences, Hebei Medical University. Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl). [Link]

-

PubChemLite. 1-(4-fluorophenyl)prop-2-en-1-one (C9H7FO). [Link]

-

ResearchGate. Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... [Link]

-

ResearchGate. (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. [Link]

-

MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

-

National Center for Biotechnology Information. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

The Royal Society of Chemistry. Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity - Supporting Information. [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luche reduction - Wikipedia [en.wikipedia.org]

- 7. Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. acgpubs.org [acgpubs.org]

- 9. Luche Reduction | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 16. pnrjournal.com [pnrjournal.com]

- 17. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers | MDPI [mdpi.com]

- 18. 1-(4-Fluorophenyl)prop-2-en-1-one | C9H7FO | CID 11116223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Catalytic Asymmetric Allylic Alkylation of Fluorinated Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Molecules and Asymmetric Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2] This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.[1][2] Consequently, fluorinated compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science.[1][3] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, leading to improved drug efficacy.[1]

The precise three-dimensional arrangement of atoms is crucial for a molecule's biological activity. Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is therefore of paramount importance in the development of new drugs and other functional materials. Catalytic asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile method for the construction of stereogenic centers.[1][4] This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a transition metal complex bearing a chiral ligand.

This guide provides an in-depth overview of the catalytic asymmetric allylic alkylation of fluorinated substrates, a cutting-edge area of research that combines the benefits of fluorine chemistry with the precision of asymmetric catalysis. We will explore the key concepts, catalyst systems, reaction mechanisms, and provide detailed protocols for representative transformations.

Core Concepts and Mechanistic Overview

The catalytic asymmetric allylic alkylation of fluorinated substrates can be broadly categorized based on whether the fluorine atom is located on the nucleophilic or the electrophilic partner. The general mechanism for transition metal-catalyzed AAA, most commonly employing palladium or iridium, involves the formation of a metal-π-allyl intermediate.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed AAA is a well-established and widely used method.[4][5] The catalytic cycle typically begins with the oxidative addition of a Pd(0) complex to the allylic substrate, forming a cationic Pd(II)-π-allyl intermediate. The chiral ligand, bound to the palladium center, dictates the facial selectivity of the subsequent nucleophilic attack, thereby controlling the stereochemistry of the newly formed stereocenter.

Figure 1: General Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium catalysts have emerged as powerful alternatives to palladium, often providing complementary regioselectivity and enantioselectivity.[4][6] Iridium-catalyzed AAA reactions are particularly effective for the formation of branched products from monosubstituted allylic electrophiles. The mechanism is similar to that of palladium, involving the formation of an Ir(III)-π-allyl intermediate.

Asymmetric Allylic Alkylation with Fluorinated Nucleophiles

A significant focus in this field has been the use of prochiral fluorinated nucleophiles to generate stereocenters, including challenging fluorinated quaternary carbons.[3]

Palladium-Catalyzed Alkylation of α-Fluoro-α-arylacetonitriles

The construction of molecules bearing two adjacent stereocenters, one of which is a quaternary carbon-fluorine moiety, is a formidable challenge. A palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles provides an elegant solution.[7] This reaction demonstrates high enantioselectivity and good diastereoselectivity.[7]

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of α-Aryl-α-fluoroacetonitriles [7]

| Entry | Aryl Group (Ar) | Allyl Carbonate | Ligand | Yield (%) | dr | ee (%) |

| 1 | Phenyl | 1,3-diphenylallyl carbonate | (S)-tBu-PHOX | 85 | 10:1 | 99 |

| 2 | 4-MeO-Ph | 1,3-diphenylallyl carbonate | (S)-tBu-PHOX | 82 | 12:1 | 98 |

| 3 | 4-Cl-Ph | 1,3-diphenylallyl carbonate | (S)-tBu-PHOX | 88 | 15:1 | 99 |

| 4 | 2-Naphthyl | 1,3-diphenylallyl carbonate | (S)-tBu-PHOX | 75 | 8:1 | 97 |

Detailed Protocol: Asymmetric Allylic Alkylation of α-Phenyl-α-fluoroacetonitrile

This protocol is adapted from the work of Wolf and coworkers.[7]

Materials:

-

[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

-

(S)-tBu-PHOX (Chiral phosphinoxazoline ligand)

-

α-Phenyl-α-fluoroacetonitrile

-

1,3-Diphenylallyl carbonate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile (CH₃CN)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (1.8 mg, 0.005 mmol, 2.5 mol%) and (S)-tBu-PHOX (4.4 mg, 0.011 mmol, 5.5 mol%).

-

Add anhydrous acetonitrile (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk tube, dissolve α-phenyl-α-fluoroacetonitrile (30.2 mg, 0.2 mmol, 1.0 equiv.) and 1,3-diphenylallyl carbonate (50.5 mg, 0.2 mmol, 1.0 equiv.) in anhydrous acetonitrile (1.0 mL).

-

Reaction Initiation: To the solution of the starting materials, add the pre-formed catalyst solution via syringe.

-

Finally, add DBU (30.4 mg, 30 μL, 0.2 mmol, 1.0 equiv.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of fluorinated branched allylic compounds via Ir-catalyzed allylations of functionalized fluorinated methylene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol Guide: Selective Oxidation of 1-(4-Fluorophenyl)prop-2-en-1-ol to its Enone

Introduction: The Strategic Importance of α,β-Unsaturated Ketones

In the landscape of organic synthesis and drug development, α,β-unsaturated ketones, or enones, represent a cornerstone of molecular architecture. Their inherent electrophilicity at the β-carbon and the carbonyl carbon renders them versatile intermediates for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions, and as dienophiles in Diels-Alder cycloadditions. The selective synthesis of these motifs is therefore of paramount importance. The oxidation of allylic alcohols, such as 1-(4-Fluorophenyl)prop-2-en-1-ol, to the corresponding enone, 1-(4-Fluorophenyl)prop-2-en-1-one, presents a common yet critical challenge: the preservation of the carbon-carbon double bond. This guide provides a detailed overview of contemporary and classical reagents for this transformation, elucidating the causality behind experimental choices to empower researchers in their synthetic endeavors.

Navigating the Reagent Landscape for Allylic Alcohol Oxidation

The selective oxidation of an allylic alcohol requires a reagent that is sufficiently reactive to oxidize the secondary alcohol to a ketone but mild enough to avoid isomerization or oxidation of the adjacent alkene. Several classes of reagents have proven effective in this regard. This guide will focus on four prominent and reliable methods: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), and Swern-type oxidations.

Manganese Dioxide (MnO₂): The Heterogeneous Workhorse

Activated Manganese Dioxide is a classic and highly chemoselective reagent for the oxidation of allylic and benzylic alcohols.[1][2] Its heterogeneous nature simplifies product purification, as the manganese byproducts can be removed by simple filtration.

Mechanism of Action: The oxidation mechanism with MnO₂ is complex and thought to involve radical intermediates.[2] The reaction occurs on the surface of the MnO₂ particles. The alcohol adsorbs onto the surface, and a subsequent homolytic cleavage of the C-H and O-H bonds occurs, facilitated by the manganese species, leading to the formation of the ketone and reduced manganese species.

Advantages:

-

High Chemoselectivity: Excellently selective for allylic and benzylic alcohols, leaving other alcohols untouched.[1]

-

Mild Conditions: Reactions are typically run at room temperature.

-

Simple Workup: The solid reagent and byproducts are easily filtered off.[3]

Disadvantages:

-

Stoichiometric Quantities: A large excess of MnO₂ is often required (5-50 equivalents).

-

Variable Reactivity: The activity of MnO₂ can vary significantly depending on its method of preparation and activation.[4]

-

Long Reaction Times: Reactions can be slow, sometimes requiring overnight stirring.[3]

Experimental Protocol: MnO₂ Oxidation

-

Reagent Activation: Commercially available "activated" MnO₂ is recommended. If preparing in-house, a common method involves the reaction of manganese(II) sulfate with potassium permanganate under basic conditions, followed by thorough washing and drying.

-

Reaction Setup: To a stirred solution of 1-(4-Fluorophenyl)prop-2-en-1-ol (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone, 10-20 mL per gram of substrate) is added activated MnO₂ (10-20 equivalents).[3]

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the MnO₂ and its reduced forms. The filter cake is washed with additional solvent. The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Logical Flow of MnO₂ Oxidation

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of Fluorinated Allylic Alcohols

Welcome to the Technical Support Center for fluorinated allylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage stability of these valuable compounds at -20°C. Our goal is to ensure the integrity of your materials and the success of your experiments.

Introduction to Fluorinated Allylic Alcohols

Fluorinated allylic alcohols are critical building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the parent molecule's physical, chemical, and biological properties.[1] However, the very features that make these compounds desirable also present unique challenges for their long-term storage and handling. This guide provides a framework for understanding and managing the stability of fluorinated allylic alcohols stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for fluorinated allylic alcohols?

For long-term stability, storage at -20°C is a robust starting point. Most fluorinated compounds are sensitive to heat, and low temperatures help to minimize degradation.[1] For particularly reactive or sensitive fluorinated allylic alcohols, storage at temperatures below -20°C may be necessary to maintain their stability.[1]

Q2: How should I package fluorinated allylic alcohols for storage?

Proper packaging is crucial. We recommend using amber glass vials or other opaque containers to protect the compounds from light, as many are photosensitive.[1] The container should have a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress and exposure to air. For highly air-sensitive compounds, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to prevent oxidation.[1]

Q3: What are the primary degradation pathways for fluorinated allylic alcohols at -20°C?

While -20°C storage significantly slows down degradation, several potential pathways can still occur over extended periods. These include:

-

Oxidation: The allylic alcohol moiety can be susceptible to oxidation, especially if exposed to air. This can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

-

Polymerization: Like their non-fluorinated counterparts, allylic alcohols can slowly polymerize, resulting in a viscous, syrup-like consistency.[2]

-

Isomerization/Rearrangement: The electronic effects of the fluorine substituents can influence the stability of the allylic system, potentially leading to isomerization or other molecular rearrangements.

-

Hydrolysis: If moisture is present, hydrolysis of certain fluorinated groups or the alcohol itself can occur, although this is less likely at -20°C in a well-sealed container.

Q4: What are the visual signs of degradation in my fluorinated allylic alcohol sample?

Upon retrieving your sample from -20°C storage, allow it to equilibrate to room temperature in a desiccator to prevent condensation. Before use, visually inspect for the following:

-

Color Change: A noticeable change in color, such as yellowing, can be an indicator of degradation.[3]

-

Phase Separation or Precipitation: The formation of solid precipitates or separation of layers can suggest polymerization or the formation of insoluble degradation products.[3]

-

Increased Viscosity: A significant increase in viscosity can be a sign of polymerization.[2]

-

Change in Odor: The formation of volatile degradation byproducts like aldehydes or ketones may result in a change of odor.[3]

Q5: How can I analytically assess the purity of my stored fluorinated allylic alcohol?

For a quantitative assessment of purity, we recommend the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities and degradation products.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and for quantifying impurities.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is an excellent tool for structural verification and identifying the presence of impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

| Issue | Potential Cause | Recommended Action |

| Inconsistent Experimental Results | Degradation of the fluorinated allylic alcohol. | 1. Re-verify Purity: Analyze the stored material using GC-MS or LC-MS to confirm its purity against the certificate of analysis. 2. Use a Fresh Sample: If degradation is suspected, use a freshly opened or newly synthesized batch for critical experiments. |

| Observed Color Change (e.g., Yellowing) | Oxidation of the allylic alcohol.[3] | 1. Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen).[1] 2. Minimize Headspace: Use a smaller vial to reduce the amount of air in the container. |

| Formation of a Precipitate | Polymerization or formation of insoluble degradation products.[3] | 1. Confirm Storage Temperature: Ensure your freezer is consistently maintaining -20°C. 2. Filter Before Use: If the material is still deemed usable, filter it before use to remove insoluble matter. |

| Loss of Potency or Purity in Analysis | Chemical degradation through various pathways. | 1. Review Storage History: Check for any deviations from the recommended storage conditions. 2. Forced Degradation Study: To identify specific stressors, consider performing a forced degradation study under controlled conditions (e.g., heat, light, humidity). |

Experimental Protocols

Protocol 1: Recommended Storage Procedure

-

Aliquot: Upon receiving the fluorinated allylic alcohol, if it is a large quantity, aliquot it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles for the bulk material.

-

Container Selection: Use amber glass vials with PTFE-lined caps.

-

Inert Atmosphere: If the compound is known to be air-sensitive, flush the vial with a gentle stream of argon or nitrogen for 30-60 seconds before capping.

-

Sealing: Tightly seal the vial cap. For extra protection, you can wrap the cap with parafilm.

-

Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and any handling precautions.

-

Storage: Place the labeled vials in a designated and organized section of a -20°C freezer.

Protocol 2: Purity Assessment by GC-MS

-

Sample Preparation: Prepare a dilute solution of your fluorinated allylic alcohol in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.

-

GC Method:

-

Column: Select a column appropriate for the volatility and polarity of your compound (e.g., a mid-polarity column).

-

Injection: Use an appropriate injection volume and temperature.

-

Temperature Program: Develop a temperature gradient that allows for the separation of your compound from potential impurities.

-

-

MS Method:

-

Ionization: Electron ionization (EI) is a common choice.

-

Mass Range: Scan a mass range that includes the molecular ion of your compound and potential degradation products.

-

-

Data Analysis: Analyze the resulting chromatogram to identify and quantify any impurities by comparing their mass spectra to known databases or by synthesizing standards.

Visualizing Degradation and Workflow

.dot

Caption: Potential degradation pathways for fluorinated allylic alcohols during storage.

.dot

Caption: Workflow for assessing the stability of stored fluorinated allylic alcohols.

References

- Nanjing Chemical Material Corp.

- ALS Environmental. (2024, April 15).

- LyondellBasell. Allyl Alcohol.

- Google Patents.

- PubMed.

- OSHA. PV2140.

- PMC. Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon–carbon bond cleavage.

- Blog. (2025, June 18).

- Benchchem. Optimizing storage conditions for long-term stability of Dihydro cuminyl alcohol.

Sources

- 1. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 2. lyondellbasell.com [lyondellbasell.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]

minimizing polymerization side reactions in vinyl carbinol synthesis

Topic: Minimizing Polymerization & Side Reactions

Welcome to the Technical Support Center

You are likely here because your reaction flask turned into a solid gel, your yield is inexplicably low, or your product decomposed on the silica column. Vinyl carbinol synthesis via Grignard or organolithium addition to carbonyls is synthetically powerful but notoriously unforgiving.

This guide treats your chemical reaction as a system that requires specific engineering controls to prevent failure modes—specifically polymerization (radical and cationic) and enolization .

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent failure, you must understand the competition occurring in your flask. There are three pathways available to your reagents; only one is desired.

Visualizing the Reaction Landscape

Figure 1: Reaction pathway competition. Note that the desired product itself becomes a polymerization risk during workup if exposed to acid.

The Two "Polymerization Traps"

-

Radical Polymerization: Initiated by heat or trace peroxides in the solvent. Vinyl Grignards are monomers. If the reaction exotherms uncontrolled, you generate a poly(vinyl) species before addition occurs.

-

Cationic Polymerization (The Workup Trap): Vinyl carbinols are allylic alcohols. In the presence of acid (even weak acid from

), they readily dehydrate to form dienes or carbocations, which initiate rapid cationic polymerization.

Module 2: Critical Process Parameters (CPPs)

Control these three variables to force the reaction down Pathway A .

1. The "CeCl

Effect" (Imamoto Reagent)

Standard vinyl Grignards are highly basic. If your ketone has

-

Solution: Transmetallate with anhydrous Cerium(III) Chloride (

). -

Mechanism: Organocerium reagents are more nucleophilic but less basic than Grignards. They suppress enolization and activate the carbonyl oxygen, permitting addition to sterically hindered ketones [1].

2. Temperature & Exotherm Management

-

Reaction Temp: Must be kept between -78°C and 0°C.

-

Addition Rate: Vinyl Grignard addition is exothermic. A rapid spike in temperature generates radicals. Protocol: Add reagent dropwise such that internal temp never rises >5°C above setpoint.

3. The "Buffered" Quench

NEVER quench a vinyl carbinol reaction with

-

Risk: Acid catalyzes the Meyer-Schuster rearrangement or dehydration to dienes, leading to immediate polymerization (gelling).

-

Correct Reagent: Saturated aqueous Rochelle Salt (Sodium Potassium Tartrate) or a pH 8 buffered

solution.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid gel/tar during workup.

-

Diagnosis: Cationic polymerization triggered by acidity.

-

Fix: Check the pH of your aqueous layer. If pH < 7, you have likely dehydrated the alcohol.

-

Next Time: Use a Rochelle Salt quench (see Protocol). Add 0.1% BHT (Butylated hydroxytoluene) to the ether/THF extraction solvent to inhibit radical propagation during concentration.

Q2: I recovered mostly starting material (ketone), despite full consumption of Grignard.

-

Diagnosis: Enolization occurred.[1][2] The Grignard acted as a base, deprotonating the ketone. Upon quench, the enolate reverted to the ketone.

-

Fix: Use the Cerium Chloride (Luche) protocol . Dry your

rigorously (140°C under high vacuum) before use [2].

Q3: The product decomposes on the silica column.

-

Diagnosis: Silica gel is slightly acidic (

). This is sufficient to degrade sensitive vinyl carbinols. -

Fix: Pre-treat the silica column with 1% Triethylamine (Et

N) in hexanes to neutralize active acidic sites before loading your sample.

Q4: Can I use commercial VinylMgBr?

-

Diagnosis: Yes, but titer is critical. Degraded Grignard contains alkoxides that complicate the reaction.

-

Fix: Titrate before use. If the bottle is old and has a heavy precipitate, discard it.

Module 4: Standard Operating Procedure (The "Gold Standard")

Protocol: Cerium-Mediated Vinyl Addition Objective: Synthesis of hindered vinyl carbinols with minimal side reactions.

Reagents Table

| Reagent | Equivalents | Role | Critical Note |

| 1.5 eq | Lewis Acid | Must be dried to anhydrous form. | |

| VinylMgBr (THF) | 1.5 eq | Nucleophile | Titrate immediately before use. |

| Ketone | 1.0 eq | Substrate | Dry azeotropically if possible. |

| THF (Anhydrous) | Solvent | Medium | 0.2M - 0.5M concentration. |

Step-by-Step Workflow

Step 1: Activation of Cerium Chloride

-

Place

in a Schlenk flask. -

Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring. The powder should turn from clumpy/white to fine/powdery.

-

Cool to room temperature (RT) under Argon.

-

Add anhydrous THF. Stir vigorously for 2 hours at RT to form a milky suspension.

Step 2: Transmetallation

-

Cool the

suspension to -78°C . -

Add VinylMgBr dropwise.

-

Stir for 30-60 minutes at -78°C. The reagent is now an organocerium species.

Step 3: Addition

-

Dissolve the Ketone in minimal THF.

-

Add Ketone solution dropwise to the organocerium slurry at -78°C.

-

Monitor: Allow to warm slowly to 0°C over 2 hours. Check conversion via TLC/LCMS.

Step 4: The "Safe" Quench

-

Cool reaction back to 0°C.

-

Dilute with

(3x reaction volume). -

Add Sat. Aq. Rochelle Salt (Sodium Potassium Tartrate) slowly.

-

Vigorous Stirring: Stir the biphasic mixture at RT for 1-2 hours.

-

Why? This solubilizes the magnesium/cerium salts, preventing the formation of "rock-hard" emulsions and keeping the pH neutral [3].

-

-

Separate layers.[3] Wash organic layer with brine.

-

Inhibition: Add a crystal of BHT (approx 10mg) to the flask before rotary evaporation.

References

-

Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents." Pure and Applied Chemistry, vol. 62, no. 4, 1990, pp. 747-752.

- Conlon, D. A., et al. "Preparation of anhydrous cerium(III) chloride." Journal of Organic Chemistry, vol. 54, 1989.

- Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis: Rochelle Salt Workup." Wiley Online Library. (General reference for tartrate workups of aluminum/magnesium salts).

-

Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, 2003.

Sources

Technical Support Center: Optimizing Enantioselectivity in Enone Reductions

Current Status: Online Operator: Senior Application Scientist Ticket ID: ENONE-RED-EE-OPT Subject: Troubleshooting Low Enantiomeric Excess (ee) in Chiral Reduction of Enones

The Diagnostic Triage

Before adjusting parameters, we must define the chemical trajectory. Enones are bidentate electrophiles; "reduction" is ambiguous. Are you targeting the carbonyl (1,2-reduction) to form an allylic alcohol, or the alkene (1,4-reduction) to form a saturated ketone?

Workflow Selector

Figure 1: Diagnostic flowchart to select the correct troubleshooting module.